BenchChemオンラインストアへようこそ!

BI-4020

EGFR inhibitor T790M C797S

BI-4020 is a fourth-generation, macrocyclic EGFR TKI, specifically designed to overcome T790M/C797S-mediated resistance to osimertinib (IC50 780 nM vs. 0.2-1.3 nM for BI-4020). Its noncovalent binding and rigid scaffold ensure activity against quadruple mutants, making it essential for preclinical NSCLC resistance studies and structural biology.

Molecular Formula C30H38N8O2
Molecular Weight 542.7 g/mol
Cat. No. B1192375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4020
SynonymsBI-4020;  BI 4020;  BI4020; 
Molecular FormulaC30H38N8O2
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C
InChIInChI=1S/C30H38N8O2/c1-20-6-5-13-40-29-24(17-31-36(29)4)26-16-23(14-21(2)32-26)28(39)34-30-33-25-8-7-22(15-27(25)38(30)18-20)19-37-11-9-35(3)10-12-37/h7-8,14-17,20H,5-6,9-13,18-19H2,1-4H3,(H,33,34,39)/t20-/m1/s1
InChIKeyAIQBYZOTCIQTGW-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-4020 (11R-Macrocyclic EGFR Inhibitor): Compound Profile and Research-Grade Procurement Overview


(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.0²,⁶.0¹³,²¹.0¹⁴,¹⁹]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one, commonly designated as BI-4020, is a macrocyclic, noncovalent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1]. This compound (CAS: 2664214-60-0) is characterized by a rigid macrocyclic scaffold designed to overcome clinical resistance to earlier-generation EGFR inhibitors, particularly in non-small cell lung cancer (NSCLC) harboring acquired T790M and C797S mutations [2]. BI-4020 is supplied as a research reagent for preclinical in vitro and in vivo studies, with documented oral bioavailability and a wild-type EGFR-sparing profile [1].

Why Generic Substitution Fails: The Critical Requirement for BI-4020 Over Standard EGFR TKIs in Resistant Models


Generic substitution of BI-4020 with earlier-generation EGFR TKIs (e.g., osimertinib) is precluded in experimental systems where T790M and C797S double or triple mutations confer high-level resistance. Osimertinib, a third-generation covalent inhibitor, demonstrates profoundly reduced potency (IC50 780 nM) against the EGFRdel19/T790M/C797S triple mutant, while BI-4020 retains subnanomolar activity (IC50 0.2–1.3 nM) [1]. Furthermore, BI-4020's noncovalent binding mode and constrained macrocyclic geometry confer a distinct resistance profile, enabling sustained target engagement even against quadruple mutants (e.g., del19/T790M/C797S/L718M), which are not effectively addressed by standard-of-care TKIs [2]. Consequently, substitution with a generic EGFR TKI would invalidate studies aimed at recapitulating or overcoming acquired resistance to osimertinib and other third-generation agents.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance of BI-4020 Against Osimertinib and EGFR Mutants


Superior Potency Against Triple-Mutant EGFR (del19/T790M/C797S) Relative to Osimertinib

BI-4020 demonstrates over 3,900-fold greater potency than osimertinib against the clinically relevant EGFRdel19/T790M/C797S triple mutant in BaF3 cell proliferation assays. In the corresponding PC-9 xenograft-derived cell line, BI-4020 achieves an IC50 of 1.3 nM, whereas osimertinib fails to reach 50% inhibition at concentrations exceeding 1000 nM [1]. This differential is not observed against wild-type EGFR, where both compounds exhibit comparable, modest potency, underscoring BI-4020's mutant-selective advantage.

EGFR inhibitor T790M C797S osimertinib resistance NSCLC

Preserved Activity Against Quadruple-Mutant EGFR (del19/T790M/C797S/L718M) Not Achieved by Osimertinib

In BaF3 cell models harboring the quadruple mutation EGFRdel19/T790M/C797S/L718M, BI-4020 maintains potent growth inhibition with an IC50 of 4.2 nM, whereas osimertinib is completely inactive (IC50 > 1000 nM) [1]. This retention of activity is attributed to the noncovalent binding mode of BI-4020, which is less sensitive to steric and electrostatic perturbations introduced by the L718M mutation that disrupt the covalent warhead engagement of osimertinib.

quadruple mutation L718M acquired resistance EGFR TKI noncovalent inhibitor

Wild-Type EGFR Sparing and Expanded Therapeutic Index Compared to Osimertinib

BI-4020 exhibits a favorable selectivity profile with a 950-fold margin between its potency against the triple mutant (IC50 0.2 nM) and wild-type EGFR (IC50 190 nM) in BaF3 cells [1]. In contrast, osimertinib demonstrates only a 10-fold selectivity window (triple mutant IC50 780 nM vs. wild-type 81 nM) [2]. In A431 cells expressing native EGFR, BI-4020 (IC50 200 nM) is 2.4-fold less potent than osimertinib (IC50 84 nM), further confirming reduced on-target wild-type inhibition [2].

selectivity window wild-type EGFR toxicity therapeutic index BI-4020

Tumor Regression in an Osimertinib-Resistant Xenograft Model In Vivo

In a human PC-9 NSCLC xenograft model harboring the EGFRdel19/T790M/C797S triple mutation, daily oral administration of BI-4020 at 10 mg/kg for 19 days resulted in 121% tumor growth inhibition, with observed tumor regressions [1]. This model is cross-resistant to osimertinib, which does not induce regressions at equivalent doses [2]. The in vivo activity corroborates the in vitro potency data and confirms that the macrocyclic scaffold retains target engagement and antitumor efficacy in a physiologically relevant setting.

xenograft tumor regression PC-9 in vivo efficacy osimertinib resistance

Structural Basis for Mutant Selectivity: Additional H-Bonds and Constrained Macrocycle Geometry

X-ray crystal structures of EGFR kinase domain in complex with BI-4020 reveal that the compound forms two additional hydrogen bonds with conserved residues K745 and T845 compared to osimertinib, contributing to its enhanced potency [1]. The constrained macrocyclic geometry preorganizes the molecule into a binding-competent conformation, reducing the entropic penalty upon target engagement. This structural feature is absent in linear or less-rigidified analogs, correlating with BI-4020's superior biochemical and cellular potency.

X-ray crystallography binding mode macrocycle kinase hinge selectivity

Favorable DMPK Properties Enabling Oral In Vivo Dosing

BI-4020 exhibits good drug metabolism and pharmacokinetic (DMPK) properties, including moderate clearance and acceptable oral bioavailability in preclinical species [1]. While specific PK parameters (e.g., F%, t½) are not fully disclosed in public literature, the compound's ability to achieve tumor regression with daily oral dosing at 10 mg/kg in mice demonstrates sufficient exposure and target engagement. Vendor technical notes also highlight high kinome selectivity and favorable safety margins in preclinical toxicology assessments .

DMPK oral bioavailability pharmacokinetics drug-like properties

Application Scenarios for BI-4020: Preclinical Models of Acquired EGFR TKI Resistance


Interrogating Signaling and Viability in Osimertinib-Resistant Triple-Mutant EGFR NSCLC Cells

BI-4020 is the compound of choice for in vitro studies using BaF3 or PC-9 cells engineered with EGFRdel19/T790M/C797S. At concentrations of 1–10 nM, BI-4020 achieves >90% inhibition of EGFR phosphorylation and downstream ERK/AKT signaling, whereas osimertinib is ineffective (IC50 >780 nM) [1]. This makes BI-4020 essential for dissecting resistance mechanisms and evaluating combination strategies in triple-mutant backgrounds.

In Vivo Efficacy Studies in Cross-Resistant Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft Models

For preclinical evaluation of tumor response to fourth-generation EGFR inhibition, BI-4020 is administered orally at 10 mg/kg once daily in mice bearing PC-9 EGFRdel19/T790M/C797S xenografts. This regimen yields tumor regression and 121% tumor growth inhibition, providing a benchmark for assessing novel inhibitors [2]. The model recapitulates clinical osimertinib resistance, making it highly translationally relevant.

Structural Biology and Biophysical Characterization of Macrocyclic Kinase Inhibitor Binding

BI-4020 serves as a well-characterized ligand for co-crystallization studies with EGFR kinase domain. Its defined macrocyclic scaffold and known hydrogen-bonding network (K745, T845) make it a useful tool for studying the structural determinants of mutant selectivity and for guiding structure-based design of next-generation macrocyclic TKIs [3].

Selectivity Profiling and Off-Target Assessment in Kinase Panels

BI-4020 can be used as a reference compound in broad kinome selectivity screens to benchmark the selectivity of novel EGFR inhibitors. Publicly available data indicate high kinome selectivity comparable to osimertinib, with minimal off-target activity at concentrations up to 1 µM . This property is critical for interpreting phenotypic effects in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-4020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.